molecular formula C13H10FN3O B11688136 N'-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11688136
M. Wt: 243.24 g/mol
InChI Key: FTCSKDYYNCPRRG-LZYBPNLTSA-N
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Description

N’-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide can be synthesized through the condensation reaction between 4-fluorobenzaldehyde and pyridine-3-carbohydrazide. The reaction typically occurs in the presence of a solvent such as ethanol or methanol and may require heating to facilitate the reaction . The general reaction scheme is as follows:

4-fluorobenzaldehyde+pyridine-3-carbohydrazideN’-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide\text{4-fluorobenzaldehyde} + \text{pyridine-3-carbohydrazide} \rightarrow \text{N'-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide} 4-fluorobenzaldehyde+pyridine-3-carbohydrazide→N’-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both a fluorophenyl group and a pyridine ring. This combination imparts specific electronic and steric properties, making it a versatile compound for various applications. Its ability to form stable complexes with metal ions and its potential biological activities further distinguish it from similar compounds .

Properties

Molecular Formula

C13H10FN3O

Molecular Weight

243.24 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H10FN3O/c14-12-5-3-10(4-6-12)8-16-17-13(18)11-2-1-7-15-9-11/h1-9H,(H,17,18)/b16-8+

InChI Key

FTCSKDYYNCPRRG-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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